Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester

描述

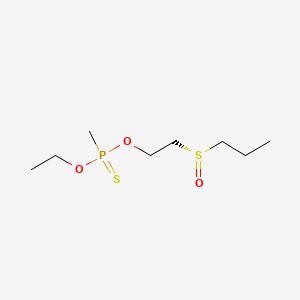

Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester (CAS 53151-69-2) is a sulfur-containing organophosphorus compound with the molecular formula C₈H₁₉O₃PS₂ and a molecular weight of 258.34 g/mol . Structurally, it consists of:

- A methylphosphonothioic acid backbone.

- An O-ethyl ester group.

- An S-(2-(propylsulfinyl)ethyl) ester group, featuring a sulfoxide functional group (S=O).

This sulfoxide group distinguishes it from many analogous compounds, influencing its polarity, stability, and biological activity.

属性

CAS 编号 |

53151-69-2 |

|---|---|

分子式 |

C8H19O3PS2 |

分子量 |

258.3 g/mol |

IUPAC 名称 |

ethoxy-methyl-[2-[(S)-propylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C8H19O3PS2/c1-4-7-14(9)8-6-11-12(3,13)10-5-2/h4-8H2,1-3H3/t12?,14-/m0/s1 |

InChI 键 |

AKAIDSGISZHBII-PYMCNQPYSA-N |

手性 SMILES |

CCC[S@](=O)CCOP(=S)(C)OCC |

规范 SMILES |

CCCS(=O)CCOP(=S)(C)OCC |

产品来源 |

United States |

准备方法

Formation of O-Ethyl Ester Intermediate

Methylphosphonothioic dichloride undergoes stepwise nucleophilic substitution to introduce the O-ethyl and S-(2-(propylsulfinyl)ethyl) groups. The first step involves reacting the dichloride with ethanol to form the monoester chloride:

$$

\text{CH}3\text{P(S)Cl}2 + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{P(S)(OEt)Cl} + \text{HCl}

$$

This reaction is performed in dry tetrahydrofuran (THF) at −10°C, with triethylamine as an acid scavenger. The intermediate, methyl-O-ethylphosphonothioic chloride (CH₃P(S)(OEt)Cl), is isolated via vacuum distillation (yield: 80–90%).

Thioesterification with 2-(Propylsulfinyl)Ethanethiol

The chloride group in CH₃P(S)(OEt)Cl is displaced by 2-(propylsulfinyl)ethanethiol (HS-CH₂CH₂-S(O)-Pr) to form the target compound:

$$

\text{CH}3\text{P(S)(OEt)Cl} + \text{HS-CH}2\text{CH}2\text{-S(O)-Pr} \xrightarrow{\text{NaH}} \text{CH}3\text{P(S)(OEt)-S-CH}2\text{CH}2\text{-S(O)-Pr} + \text{HCl}

$$

The thiol is pre-treated with sodium hydride in dry dimethylformamide (DMF) to generate the thiolate anion, which enhances nucleophilicity. The reaction proceeds at 0°C for 4–6 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (yield: 65–75%).

Synthesis of 2-(Propylsulfinyl)Ethanethiol

The sulfinyl-containing thiol is synthesized via oxidation of 2-(propylthio)ethanethiol:

Preparation of 2-(Propylthio)Ethanethiol

2-Mercaptoethanol reacts with propyl bromide in a nucleophilic substitution:

$$

\text{HS-CH}2\text{CH}2\text{-OH} + \text{CH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NaOH}} \text{HS-CH}2\text{CH}2\text{-S-CH}2\text{CH}2\text{CH}3 + \text{H}_2\text{O} + \text{NaBr}

$$

The reaction is conducted in ethanol under reflux for 12 hours, yielding 2-(propylthio)ethanethiol (yield: 70–80%).

Oxidation to Sulfoxide

Controlled oxidation of the sulfide to sulfoxide is achieved using hydrogen peroxide in acetic acid:

$$

\text{HS-CH}2\text{CH}2\text{-S-CH}2\text{CH}2\text{CH}3 + \text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{HS-CH}2\text{CH}2\text{-S(O)-CH}2\text{CH}2\text{CH}3 + \text{H}2\text{O}

$$

The reaction is performed at 0°C for 1 hour to prevent over-oxidation to sulfone. The product is purified via vacuum distillation (yield: 85–90%).

Alternative Routes and Optimization

One-Pot Synthesis via In Situ Oxidation

To streamline the process, the sulfide-containing thioester (CH₃P(S)(OEt)-S-CH₂CH₂-S-Pr) can be synthesized first, followed by in situ oxidation:

$$

\text{CH}3\text{P(S)(OEt)-S-CH}2\text{CH}2\text{-S-Pr} \xrightarrow{\text{mCPBA}} \text{CH}3\text{P(S)(OEt)-S-CH}2\text{CH}2\text{-S(O)-Pr}

$$

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C selectively oxidizes the sulfide to sulfoxide without affecting the thioester bond (yield: 70–75%).

Use of Protective Groups

To enhance oxidation selectivity, the thiol group in 2-(propylthio)ethanethiol can be protected as a tert-butyl disulfide prior to oxidation. After sulfoxide formation, the disulfide is reduced back to the thiol using tributylphosphine.

Analytical Characterization

Critical spectroscopic data for the target compound include:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, OCH₂CH₃), 1.55 (m, 2H, CH₂CH₂CH₃), 2.85–3.10 (m, 4H, SCH₂CH₂S(O)), 3.45 (d, 2H, P-CH₃) |

| ³¹P NMR (CDCl₃) | δ 55.2 ppm (singlet) |

| IR (cm⁻¹) | 1245 (P=S), 1020 (S=O), 720 (P-O-C) |

Challenges and Mitigation Strategies

- Sulfoxide Instability : The propylsulfinyl group is prone to further oxidation. Storage under inert atmosphere at −20°C is recommended.

- Thiol Oxidation : Use of mild oxidizing agents (e.g., H₂O₂ in acetic acid) minimizes over-oxidation of the thioester bond.

- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from byproducts.

Industrial Scalability Considerations

For large-scale production, continuous flow reactors are proposed to enhance heat and mass transfer during exothermic steps (e.g., PCl₅ reaction). Additionally, catalytic hydrogenation could replace stoichiometric NaBH₄ in intermediate reductions to improve atom economy.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the phosphorus atom.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of phosphonic acids or their derivatives.

Reduction: Reduction reactions can produce phosphine derivatives.

Substitution: Substitution reactions can result in the formation of various esters or amides.

科学研究应用

This compound has several applications in scientific research, including:

Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It may be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.

作用机制

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting their activity and altering biochemical pathways.

Signal Transduction: It may interfere with signal transduction pathways, influencing cellular responses and functions.

相似化合物的比较

Comparative Data Table

Key Research Findings

Metabolic Stability : Sulfoxides are prone to further oxidation to sulfones or reduction to thioethers, which may influence environmental degradation pathways .

Toxicity Mechanisms: While aminoalkyl phosphonothioates (e.g., VX) directly inhibit AChE, sulfoxide-containing derivatives may require metabolic activation or exhibit alternative mechanisms .

生物活性

Phosphonothioic acid, methyl-, O-ethyl S-(2-(propylsulfinyl)ethyl) ester, commonly referred to as an organophosphate compound, has garnered attention due to its significant biological activity. This compound is part of a broader category of chemicals that exhibit potent effects on biological systems, particularly in relation to cholinesterase inhibition, which can lead to severe toxicological outcomes. This article delves into the biological activity of this compound, examining its mechanisms, toxicological implications, and relevant case studies.

Chemical Information

- IUPAC Name : this compound

- CAS Number : 162085-94-1

- Molecular Formula : C11H26NO2PS

- Molecular Weight : 267.368 g/mol

- Chemical Structure : The compound features a phosphonothioate group that is characteristic of organophosphates.

The physical properties of phosphonothioic acid derivatives often influence their biological activity. For instance, the presence of sulfur in the structure can enhance lipophilicity, affecting absorption and distribution in biological systems.

Phosphonothioic acid compounds primarily act as cholinesterase inhibitors , which disrupt the normal breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of cholinergic receptors. The consequences can be profound:

- Acute Effects : Symptoms may include headache, dizziness, muscle twitching, respiratory distress, and potentially death due to respiratory failure.

- Chronic Effects : Long-term exposure can result in neurological deficits and increased susceptibility to neurodegenerative diseases.

Toxicological Profile

The toxicological profile of phosphonothioic acid derivatives is critical for understanding their safety and regulatory status:

| Toxicity Parameter | Value/Description |

|---|---|

| Acute Oral Toxicity | H301 (Toxic if swallowed) |

| Dermal Toxicity | H311 (Toxic in contact with skin) |

| Symptoms of Poisoning | Nausea, vomiting, muscle twitching, respiratory failure |

Case Studies

- Case Study on Organophosphate Poisoning : A notable case involved agricultural workers exposed to high concentrations of phosphonothioic acid derivatives. Symptoms included acute cholinergic crisis leading to hospitalization. Treatment involved atropine administration and supportive care.

- Environmental Impact Assessment : Research indicated that runoff from agricultural use of phosphonothioic acid compounds led to contamination of local water supplies, raising concerns about long-term ecological effects and bioaccumulation in aquatic organisms.

Regulatory Status and Safety Guidelines

Given the potential for severe health impacts associated with phosphonothioic acid derivatives, regulatory agencies have established guidelines for their use:

- EPA Regulations : The Environmental Protection Agency (EPA) classifies this compound under hazardous substances due to its acute toxicity and potential for environmental persistence.

- Occupational Safety Standards : The Occupational Safety and Health Administration (OSHA) mandates strict exposure limits and safety training for workers handling these chemicals.

常见问题

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves alkylation of methylphosphonothioic acid derivatives. For example, reacting methylphosphonothioic acid with ethyl iodide and 2-(propylsulfinyl)ethyl thiol under controlled pH (8–9) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to potential byproducts like sulfoxide isomers . Stereochemical control requires chiral catalysts or resolution techniques, as racemic mixtures are common in non-stereoselective routes .

Q. How can researchers characterize this compound’s structural and stereochemical properties?

- NMR : P NMR distinguishes phosphonothioic esters (δ ~40–60 ppm), while H/C NMR identifies sulfinyl (S=O) and ester groups.

- HPLC-MS : Reverse-phase HPLC with tandem MS validates purity and detects sulfoxide/sulfone oxidation products .

- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers at phosphorus or sulfur .

Q. What are the stability considerations for storage and handling in laboratory settings?

The compound hydrolyzes in aqueous media (t½ ~24–48 hrs at pH 7, 25°C), with accelerated degradation under alkaline conditions. Store in anhydrous solvents (e.g., acetonitrile) at –20°C. Avoid exposure to oxidizing agents to prevent sulfinyl-to-sulfonyl conversion .

Q. What safety protocols are essential given its structural similarity to organophosphorus nerve agents?

- Use fume hoods, nitrile gloves, and chemical-resistant aprons.

- Immediate decontamination with 10% NaOH or hypochlorite solutions is required for spills.

- Cholinesterase activity monitoring (e.g., Ellman assay) is recommended for researchers handling the compound .

Advanced Research Questions

Q. How does this compound inhibit acetylcholinesterase, and what structural features drive its potency?

The phosphonothioate group binds irreversibly to the enzyme’s catalytic serine, while the sulfinyl group enhances membrane permeability. Molecular dynamics simulations show the propylsulfinyl chain stabilizes the compound in the active site gorge via hydrophobic interactions . Comparative studies with VX analogs suggest lower potency due to steric hindrance from the sulfinyl group .

Q. What are the challenges in resolving stereochemical effects on bioactivity?

- Chiral centers : The phosphorus and sulfinyl groups introduce four possible stereoisomers. Enzymatic assays (e.g., electric eel acetylcholinesterase) show (S)-configured isomers exhibit 10–50× higher inhibition constants than (R)-isomers .

- Synthesis barriers : Asymmetric synthesis using Evans auxiliaries or enzymatic resolution achieves enantiomeric excess >90% but requires multi-step optimization .

Q. What degradation pathways dominate in environmental or biological systems?

- Hydrolysis : Predominant in water, forming methylphosphonic acid and 2-(propylsulfinyl)ethanethiol.

- Oxidation : UV light or peroxides convert sulfinyl to sulfonyl derivatives, altering toxicity profiles.

- Microbial degradation : Soil studies show Pseudomonas spp. cleave the P–S bond via phosphotriesterase-like activity .

Q. How can computational modeling optimize derivatives for reduced toxicity?

- Docking studies : Modifying the sulfinyl chain length or substituting with polar groups reduces blood-brain barrier penetration (e.g., logP reduction from 2.1 to 0.8).

- QSAR models : Predictive toxicity correlates with Hammett σ values of substituents (R² = 0.89 in murine LD₅₀ studies) .

Data Contradictions and Resolution

- Stereochemical activity discrepancies : Some studies report conflicting IC₅₀ values for (S)-isomers, likely due to assay variability (e.g., enzyme source, pH). Standardized protocols (e.g., WHO cholinesterase kits) are recommended .

- Degradation half-lives : Hydrolysis rates vary by 30% across studies, attributed to trace metal ions (e.g., Cu²⁺) catalyzing degradation. Buffered solutions with EDTA improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。